molecular formula C14H9NO3 B6376115 2-Cyano-4-(3,4-methylenedioxyphenyl)phenol CAS No. 1261941-83-6

2-Cyano-4-(3,4-methylenedioxyphenyl)phenol

Cat. No.: B6376115
CAS No.: 1261941-83-6
M. Wt: 239.23 g/mol
InChI Key: YVLSLIGIOLCJIS-UHFFFAOYSA-N
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Description

2-Cyano-4-(3,4-methylenedioxyphenyl)phenol is an organic compound characterized by the presence of a cyano group, a phenol group, and a methylenedioxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-(3,4-methylenedioxyphenyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-methylenedioxybenzaldehyde and 4-hydroxybenzonitrile.

    Condensation Reaction: The initial step involves a condensation reaction between 3,4-methylenedioxybenzaldehyde and 4-hydroxybenzonitrile in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms an intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization under acidic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(3,4-methylenedioxyphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the phenol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-Cyano-4-(3,4-methylenedioxyphenyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Cyano-4-(3,4-methylenedioxyphenyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the cyano group can participate in nucleophilic addition reactions. The methylenedioxyphenyl moiety can interact with aromatic residues in proteins, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

    3,4-Methylenedioxyphenylpropan-2-one: This compound shares the methylenedioxyphenyl moiety but differs in the presence of a propanone group instead of a cyano and phenol group.

    4-Hydroxy-3-methoxybenzaldehyde: Similar in having a phenol group but differs in the presence of a methoxy group and an aldehyde group instead of a cyano group.

Uniqueness

2-Cyano-4-(3,4-methylenedioxyphenyl)phenol is unique due to the combination of its cyano, phenol, and methylenedioxyphenyl groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c15-7-11-5-9(1-3-12(11)16)10-2-4-13-14(6-10)18-8-17-13/h1-6,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLSLIGIOLCJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=C(C=C3)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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